molecular formula C12H13Cl2NS B14466758 (3,4-Dichlorophenyl)(piperidin-1-yl)methanethione CAS No. 72116-33-7

(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione

Cat. No.: B14466758
CAS No.: 72116-33-7
M. Wt: 274.2 g/mol
InChI Key: WCORKZMJTUILJK-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione is an organic compound that features a dichlorophenyl group and a piperidinyl group connected via a methanethione linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(piperidin-1-yl)methanethione typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently reacts with carbon disulfide to yield the desired methanethione compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methylene group.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: (3,4-Dichlorophenyl)(piperidin-1-yl)methane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichlorophenyl)(piperidin-1-yl)methane: Similar structure but lacks the methanethione group.

    (3,4-Dichlorophenyl)(piperidin-1-yl)ethanone: Contains a ketone group instead of a methanethione group.

    (3,4-Dichlorophenyl)(piperidin-1-yl)ethanol: Contains a hydroxyl group instead of a methanethione group.

Uniqueness

(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione is unique due to the presence of the methanethione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic development.

Properties

CAS No.

72116-33-7

Molecular Formula

C12H13Cl2NS

Molecular Weight

274.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C12H13Cl2NS/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

WCORKZMJTUILJK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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